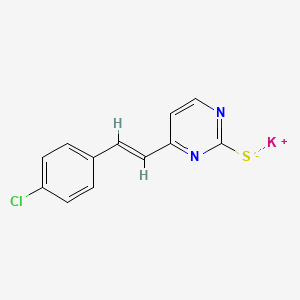

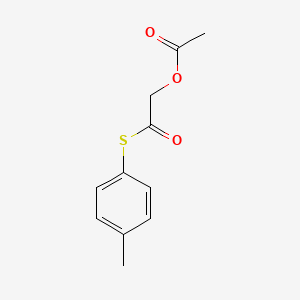

![molecular formula C15H17ClN2O4 B3124481 Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate CAS No. 318469-63-5](/img/structure/B3124481.png)

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate

Descripción general

Descripción

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with a molecular weight of 324.76 . It is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in oxidative cross-coupling via dioxygen activation with indoles . It has also been used in the synthesis of ketosplitomicin derivative .Molecular Structure Analysis

The molecular structure of Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate is represented by the linear formula C15H17ClN2O4 . The InChI key for this compound is SBMROBUOZLEREP-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives .The compound has a refractive index of n20/D 1.5500 (lit.), a boiling point of 268-269 °C (lit.), and a density of 1.218 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Synthesis of Related Compounds

Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids : A study by Janda (2001) details the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates through the acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides. This process yields aryloxadiazolylacetic acids, which are known for their anti-inflammatory and analgesic activities, and are also used in synthesizing new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).

Synthesis of Annelated 2-Oxopiperazines : Research by Svetlana et al. (2015) explores the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a) pyrazine-9-carboxylates (Svetlana et al., 2015).

Studies on Marine Fungi : Wu et al. (2010) conducted research on the ethyl acetate extract from the fermentation broth of marine fungus Penicillium sp., leading to the discovery of new compounds including ethyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate derivatives (Wu et al., 2010).

Chemical Structure and Properties

Crystal Structure Analysis : A study by Lee et al. (2009) presents the synthesis and crystal structure determination of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate. The compound's crystal structure features intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings (Lee et al., 2009).

Molecular Docking and Inhibition Studies : Research by Babar et al. (2017) discusses the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating their high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, with molecular docking showing bonding modes to the enzyme’s active sites (Babar et al., 2017).

Biological Activities and Applications

Antimicrobial Activity : Prasad (2017) synthesized ethyl 2-((1H-indol-4-yl)oxy)acetate and its derivatives, which were screened for antimicrobial activity, revealing significant potential (Prasad, 2017).

Synthesis and Biological Evaluation of COX-2 Inhibitors : Shi et al. (2012) synthesized novel compounds including 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, showing moderate to good selective COX-2 inhibition, important for reducing side effects of NSAIDs (Shi et al., 2012).

Safety And Hazards

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate is considered hazardous. It is flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures against static discharge are advised, and it should be kept away from open flames, hot surfaces, and sources of ignition .

Propiedades

IUPAC Name |

ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-2-22-13(19)9-12-14(20)17-7-8-18(12)15(21)10-3-5-11(16)6-4-10/h3-6,12H,2,7-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMROBUOZLEREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221770 | |

| Record name | Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate | |

CAS RN |

318469-63-5 | |

| Record name | Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318469-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

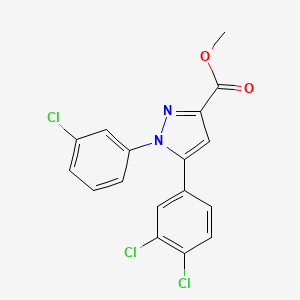

![Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B3124454.png)

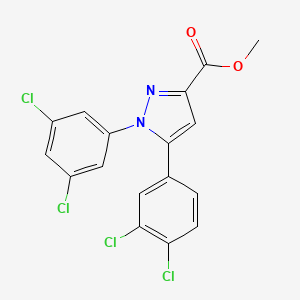

![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)

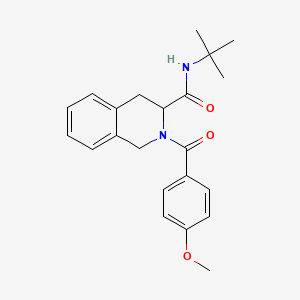

![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124475.png)

![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)